molecular formula C12H12N2O2 B13917317 Methyl 2-amino-3-methylquinoline-6-carboxylate

Methyl 2-amino-3-methylquinoline-6-carboxylate

Cat. No.: B13917317
M. Wt: 216.24 g/mol
InChI Key: SMDZWPBKAFNYCS-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-methylquinoline-6-carboxylate is a multifunctional quinoline derivative of significant interest in scientific research and development. Quinoline scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in a wide array of biologically active molecules . Compounds featuring both amino and ester functional groups on the quinoline ring, similar to this one, are valuable intermediates for the synthesis of more complex heterocyclic systems, including tricyclic pyrimidoquinolines, which are explored for their anticancer, antibacterial, and antimalarial activities . The specific substitution pattern of this compound makes it a promising building block for constructing molecular libraries for drug discovery. Furthermore, quinoline-3-carboxylate derivatives have been investigated in materials science for applications such as corrosion inhibition, demonstrating their utility beyond pharmaceuticals . The synthetic route to such compounds often involves classical methods like the Friedländer synthesis, which condenses 2-aminobenzaldehyde derivatives with carbonyl compounds . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

methyl 2-amino-3-methylquinoline-6-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-7-5-9-6-8(12(15)16-2)3-4-10(9)14-11(7)13/h3-6H,1-2H3,(H2,13,14)

InChI Key

SMDZWPBKAFNYCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C(=O)OC)N=C1N

Origin of Product

United States

Preparation Methods

Classical Cyclization and Esterification Routes

One common approach starts with the condensation of 2-aminobenzaldehyde derivatives with β-ketoesters to form the quinoline ring system. For example, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions leads to cyclization, forming a 2-methylquinoline intermediate. Subsequent esterification or direct use of ester-containing precursors introduces the methyl carboxylate group at position 6.

Key features:

  • Acidic catalysis (e.g., p-toluenesulfonic acid) promotes cyclization.
  • Microwave irradiation can accelerate the reaction and improve yields.
  • The methyl group at position 3 is introduced via the β-ketoester component (e.g., ethyl acetoacetate).

This method is supported by analogous syntheses of methyl 2-formylquinoline-6-carboxylate and related compounds, where formylation or esterification is performed after ring formation.

Halogenation and Carbonyl Insertion Method

A more targeted approach involves halogenation of aminoquinoline precursors followed by carbonyl insertion to install the methyl carboxylate group. Although the exact positional isomer differs slightly (3-aminoquinoline-5-carboxylate in the referenced patent), the methodology is adaptable for the 2-amino-3-methylquinoline-6-carboxylate synthesis.

Stepwise procedure:

Step Description Conditions Outcome
1. Bromination Bromination of 3-aminoquinoline using bromine in sulfuric acid with silver sulfate catalyst at 0 °C to room temperature overnight Sulfuric acid, Ag2SO4, 0 °C to RT, overnight 3-amino-5-bromoquinoline intermediate
2. Carbonyl insertion Reaction of the bromoquinoline with methanol, N,N-dimethylformamide, palladium chloride, and triethylamine under carbon monoxide pressure (0.8 MPa) at 75 °C for 6 hours PdCl2 catalyst, CO 0.8 MPa, 75 °C, 6 h Methyl 3-aminoquinoline-5-carboxylate

Purification is achieved by silica gel column chromatography, yielding approximately 81% product.

This approach highlights the utility of catalytic carbonylation under mild pressure and temperature conditions to introduce the carboxylate ester functionality.

Microwave-Assisted and Continuous Flow Synthesis

Microwave-assisted synthesis has been applied to related quinoline derivatives, accelerating cyclization and improving yields by rapid heating and uniform energy distribution. For instance, microwave irradiation facilitates the reaction between 2-aminobenzaldehyde and ethyl acetoacetate in the presence of acid catalysts, reducing reaction times from hours to minutes.

Industrial methods often employ continuous flow reactors with palladium or platinum catalysts in solvents such as toluene or ethanol to optimize reaction kinetics and scalability.

Alternative Synthetic Routes via Isatoic Anhydrides

A two-step method starting from 2-aminobenzoic acids involves:

  • Conversion of 2-aminobenzoic acid to isatoic anhydride using triphosgene in tetrahydrofuran.
  • Reaction of the isatoic anhydride with the sodium enolate of ethyl acetoacetate in N,N-dimethylacetamide at elevated temperature to form substituted quinolines.

This method allows for introduction of the methyl group at position 3 and ester at position 6 indirectly and is useful for preparing various quinoline carboxylate derivatives.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Yield/Notes
Classical cyclization 2-aminobenzaldehyde, ethyl acetoacetate Acid catalyst (p-TsOH) Reflux or microwave Simple, direct ring formation Moderate to high yields
Halogenation + carbonyl insertion 3-aminoquinoline Bromine, PdCl2, CO, triethylamine 0 °C to RT bromination; 75 °C, 0.8 MPa CO, 6 h carbonylation High regioselectivity, good yield ~81% yield reported
Microwave-assisted synthesis 2-aminobenzaldehyde, ethyl acetoacetate Acid catalyst Microwave irradiation, short time Fast reaction, higher yield Improved over classical
Isatoic anhydride route 2-aminobenzoic acid Triphosgene, sodium enolate of ethyl acetoacetate THF, DMAc, elevated temp Versatile for derivatives Moderate yields

Analytical and Purification Techniques

  • Thin layer chromatography (TLC) is routinely used to monitor reaction progress.
  • Purification is commonly performed by silica gel column chromatography.
  • Characterization includes proton nuclear magnetic resonance (1H NMR) spectroscopy and mass spectrometry (MS) to confirm structure and purity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities between Methyl 2-amino-3-methylquinoline-6-carboxylate and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
This compound -NH₂ (C2), -CH₃ (C3), -COOCH₃ (C6) C₁₂H₁₂N₂O₂ 216.24 -
Methyl 6-aminoquinoline-3-carboxylate -NH₂ (C6), -COOCH₃ (C3) C₁₁H₁₀N₂O₂ 218.22
3-(P-tolylimino)methyl-2-chloroquinoline-6-amine -Cl (C2), -CH=N-(p-tolyl) (C3), -NH₂ (C6) C₁₇H₁₄ClN₃ 303.77
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate -Cl (C4), -CF₃ (C2), -CH₃ (C6), -COOCH₃ (C3) C₁₃H₉ClF₃NO₂ 303.66
Methyl 6-amino-4-hydroxyquinoline-2-carboxylate -NH₂ (C6), -OH (C4), -COOCH₃ (C2) C₁₁H₁₀N₂O₃ 218.21

Key Observations :

  • Positional Effects: The placement of functional groups significantly influences properties. For example, the amino group at C6 (as in Methyl 6-aminoquinoline-3-carboxylate) may enhance solubility in polar solvents compared to its C2-substituted counterpart .
  • Hybrid Functionality: Compounds like Methyl 6-amino-4-hydroxyquinoline-2-carboxylate combine amino and hydroxyl groups, which could enable dual hydrogen-bonding interactions in biological targets .

Physical and Chemical Properties

  • Solubility: Amino and hydroxyl groups improve water solubility, whereas trifluoromethyl and chloro substituents enhance lipid solubility. For instance, Methyl 6-aminoquinoline-3-carboxylate is reported as a white powder, suggesting moderate polarity .
  • Stability: Chlorinated derivatives (e.g., 6-Chloro-2-methyl-3-quinolinecarboxylic acid) may exhibit greater thermal stability due to strong C-Cl bonds .

Biological Activity

Methyl 2-amino-3-methylquinoline-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews various studies that highlight its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing nitrogen. The specific arrangement of functional groups in this compound contributes to its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound and its derivatives. For instance, derivatives with modifications at the 2-position have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
1MCF-720.1
2KB-V114
3HCT1164.12

These results indicate that certain derivatives exhibit potent inhibitory effects on cell proliferation, suggesting a potential mechanism involving interference with tubulin polymerization and induction of reactive oxygen species (ROS) formation, which are known to induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that some quinoline derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Tubulin Polymerization : Compounds in this class may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous tissues.

Study on Cancer Cell Lines

A study conducted on various cancer cell lines, including pancreatic carcinoma (518A) and colon carcinoma (HT-29), revealed that this compound derivatives exhibited IC50 values in the nanomolar range, indicating high potency . The most active compounds were further analyzed for their effects on tumor growth in vivo, showing promising results in reducing tumor size without significant toxicity to normal cells.

Antimicrobial Efficacy

In another investigation, a series of quinoline derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications enhanced antimicrobial efficacy, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

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